Cas no 2408973-98-6 (5-Azaspiro[2.3]hexane-5-carboxamide)
![5-Azaspiro[2.3]hexane-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/2408973-98-6x500.png)
5-Azaspiro[2.3]hexane-5-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-7187991
- 2408973-98-6
- 5-azaspiro[2.3]hexane-5-carboxamide
- SCHEMBL22647470
- 5-Azaspiro[2.3]hexane-5-carboxamide
-
- インチ: 1S/C6H10N2O/c7-5(9)8-3-6(4-8)1-2-6/h1-4H2,(H2,7,9)
- InChIKey: ZXXXFKSMWIZADO-UHFFFAOYSA-N
- ほほえんだ: O=C(N)N1CC2(C1)CC2
計算された属性
- せいみつぶんしりょう: 126.079312947g/mol
- どういたいしつりょう: 126.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 46.3Ų
5-Azaspiro[2.3]hexane-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7187991-0.05g |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95.0% | 0.05g |
$347.0 | 2025-03-12 | |
1PlusChem | 1P028WTG-100mg |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95% | 100mg |
$703.00 | 2024-05-22 | |
1PlusChem | 1P028WTG-500mg |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95% | 500mg |
$1508.00 | 2024-05-22 | |
Aaron | AR028X1S-250mg |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95% | 250mg |
$1047.00 | 2025-02-17 | |
Aaron | AR028X1S-50mg |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95% | 50mg |
$503.00 | 2025-02-17 | |
Aaron | AR028X1S-100mg |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95% | 100mg |
$738.00 | 2025-02-17 | |
Aaron | AR028X1S-1g |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95% | 1g |
$2088.00 | 2025-02-17 | |
1PlusChem | 1P028WTG-250mg |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95% | 250mg |
$981.00 | 2024-05-22 | |
Enamine | EN300-7187991-0.1g |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95.0% | 0.1g |
$518.0 | 2025-03-12 | |
Enamine | EN300-7187991-5.0g |
5-azaspiro[2.3]hexane-5-carboxamide |
2408973-98-6 | 95.0% | 5.0g |
$4349.0 | 2025-03-12 |
5-Azaspiro[2.3]hexane-5-carboxamide 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
5-Azaspiro[2.3]hexane-5-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 2408973-98-6 and Product Name: 5-Azaspiro[2.3]hexane-5-carboxamide
The compound with the CAS number 2408973-98-6 and the product name 5-Azaspiro[2.3]hexane-5-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic amide derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The spirocyclic core, characterized by a rigid fused ring system, contributes to enhanced binding affinity and selectivity in molecular interactions, making it a valuable scaffold for drug discovery.
Recent research in medicinal chemistry has highlighted the potential of spirocyclic compounds as pharmacophores, particularly in the development of small-molecule inhibitors and modulators. The 5-Azaspiro[2.3]hexane-5-carboxamide structure exhibits a high degree of conformational stability, which is critical for maintaining efficacy in biological systems. This stability is attributed to the rigidity introduced by the spirocyclic linkage, which minimizes unwanted conformational changes that could reduce binding affinity.
In addition to its structural advantages, 5-Azaspiro[2.3]hexane-5-carboxamide has demonstrated notable biological activity in preclinical studies. Research indicates that this compound interacts with specific target proteins, modulating pathways associated with inflammation, pain, and neurodegeneration. The carboxamide functional group at the 5-position of the spirocycle plays a pivotal role in these interactions, providing a hydrogen bond acceptor site that enhances binding to protein targets.
One of the most compelling aspects of 5-Azaspiro[2.3]hexane-5-carboxamide is its potential in addressing unmet medical needs. Current pharmacological interventions often suffer from limitations such as poor bioavailability, off-target effects, or resistance mechanisms. The unique structural features of this compound offer a promising alternative by improving target specificity and reducing side effects. This has led to its investigation as a lead compound in several therapeutic areas, including oncology and central nervous system disorders.
The synthesis of 5-Azaspiro[2.3]hexane-5-carboxamide presents an intriguing challenge for organic chemists due to its complex spirocyclic framework. Advanced synthetic methodologies have been employed to construct this molecule efficiently while maintaining high yields and purity. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in achieving the desired stereochemistry and regioselectivity.
The pharmacokinetic profile of 5-Azaspiro[2.3]hexane-5-carboxamide is another critical area of study. Preliminary data suggest that this compound exhibits favorable metabolic stability and moderate oral bioavailability, making it suitable for therapeutic applications. Furthermore, its solubility characteristics have been optimized through structural modifications, enhancing its pharmacokinetic properties without compromising biological activity.
In conclusion, 5-Azaspiro[2.3]hexane-5-carboxamide (CAS No. 2408973-98-6) represents a cutting-edge compound with significant potential in pharmaceutical development. Its unique spirocyclic structure, combined with promising biological activities and favorable pharmacokinetic properties, positions it as a key candidate for further investigation in drug discovery programs. As research continues to uncover new therapeutic applications for this class of compounds, 5-Azaspiro[2.3]hexane-5-carboxamide is poised to make substantial contributions to modern medicine.
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